molecular formula C12H13Cl2NO3 B1449138 Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate CAS No. 1622069-55-9

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate

Cat. No.: B1449138
CAS No.: 1622069-55-9
M. Wt: 290.14 g/mol
InChI Key: LGGCCYCGJSLVDL-UHFFFAOYSA-N
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Description

“Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate” is a complex organic compound. Based on its name, it likely contains a methyl group, an acetamide group, and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Techniques like X-ray diffraction, NMR, and IR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the acetamide group could make it reactive with certain chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its density, hydrophobicity, physical state, and vapor pressure .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate has been a focus in the synthesis of complex molecules and structural analysis through various chemical reactions and spectroscopy methods. The reaction of 6-methyluracil with 2-chloromethyltiiran, followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide, results in a compound that was analyzed through X-ray analysis, NMR, and IR spectroscopy. Computer modeling highlighted its conformational behavior determined by internal rotation of the thietanyl group both in gas phase and in solution (Kataev et al., 2021).

In addition, the structural parameters, vibrational frequencies, and electronic properties of similar dichlorophenyl acetamide derivatives have been explored using density functional theory (DFT). These studies provide insights into the molecular structure, thermodynamic properties, and reaction mechanisms of these compounds (Choudhary et al., 2014).

Chemical Reactions and Molecular Studies

Several studies have explored the chemical reactivity and potential applications of this compound and related compounds. For example, Alves et al. (2000) demonstrated that methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate acts as an efficient alkylating agent for various aromatic heterocycles, leading to the production of novel aziridine esters (Alves et al., 2000).

Additionally, Patel and Barat (2010) synthesized a series of new compounds by reacting 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-substituted phenyl acrylamido-6-iodoquinazolin-4(3H) ones with hydrazine hydrate, which were then screened for antibacterial and antifungal activity, highlighting the potential biomedical applications of these molecules (Patel & Barat, 2010).

Molecular Docking and Bioactive Analogs

Studies have also explored the docking and interaction of related compounds with biological targets. For instance, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including molecular docking with Cyclooxygenase 1 (COX1), reveal insights into ligand-protein interactions and the potential for these compounds to serve as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical compound, it might interact with certain biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

methyl 2-acetamido-3-(2,6-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGCCYCGJSLVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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